- New allyl group acceptors for palladium catalyzed removal of allylic protections and transacylation of allyl carbamatesTetrahedron Letters, 1995, 36(32), 5741-4,
Cas no 98045-03-5 (Boc-Asp-OMe)

Boc-Asp-OMe structure
商品名:Boc-Asp-OMe
Boc-Asp-OMe 化学的及び物理的性質
名前と識別子
-
- N-boc Asp(OH)Ome
- Boc-Asp-OMe
- 1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
- N-tert-Butoxycarbonyl-L-aspartic acid 1-methyl ester
- α-methyl N-(tert-butoxycarbonyl)aspartate
- BOC-ASP.OME
- N-tert-Butoxycarbonyla spartic acid a-methylester
- N-Boc-L-aspartic Acid 1-Methyl Ester
- N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Methyl Ester
- 1-Methyl N-Boc-L-aspartate
- N-[(1,1-Dimethylethoxy)carbonyl]-L-aspartic acid alpha-methyl ester
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
- N-tert-Butoxycarbonylaspartic acid a-methyl ester
- IWFIVTBTZUCTQH-LURJTMIESA-N
- Boc-L-aspartic acid 1-methyl ester
- 6283AH
- N-BOC-L-Aspartic acid, 1-methyl ester
- ST2408274
- W8360
- M2970
- M06171
- (S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- N-tert-Butoxycarbonylaspartic acid α-methyl ester
- 98045-03-5
- (S)-3-[(t-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
- MFCD03094777
- SCHEMBL1277727
- (3S)-3-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, AldrichCPR
- DS-9771
- (3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- CS-W019527
- (S)-2-t-Butoxycarbonylamino-succinic acid 1-methyl ester
- EN300-256054
- HY-W018741
- AKOS025289417
- N-Boc-DL-aspartic acid 1-methyl ester
- DB-309129
- (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID
- N-tert-Butoxycarbonylaspartic acid a-methyl ester; Boc-Asp-Ome
-
- MDL: MFCD03094777
- インチ: 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
- InChIKey: IWFIVTBTZUCTQH-LURJTMIESA-N
- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)OC([H])([H])[H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 247.10600
- どういたいしつりょう: 247.10558726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.209
- ゆうかいてん: 87.0 to 91.0 deg-C
- PSA: 101.93000
- LogP: 0.91830
Boc-Asp-OMe 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89840-1g |
Boc-Asp-OMe |
98045-03-5 | 97% | 1g |
¥24.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89840-500g |
Boc-Asp-OMe |
98045-03-5 | 97% | 500g |
¥4618.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89840-5g |
Boc-Asp-OMe |
98045-03-5 | 97% | 5g |
¥49.0 | 2023-09-08 | |
Enamine | EN300-256054-10.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid |
98045-03-5 | 95% | 10.0g |
$52.0 | 2024-06-19 | |
AAPPTec | ABD143-25g |
Boc-Asp-OMe |
98045-03-5 | 25g |
$125.00 | 2024-07-20 | ||
abcr | AB442643-1 g |
Boc-Asp-OMe, 95% (Boc-L-Asp-OMe); . |
98045-03-5 | 95% | 1g |
€72.90 | 2023-06-16 | |
abcr | AB442643-100 g |
Boc-Asp-OMe, 95% (Boc-L-Asp-OMe); . |
98045-03-5 | 95% | 100g |
€373.90 | 2023-06-16 | |
eNovation Chemicals LLC | D330165-5g |
N-tert-Butoxycarbonylaspartic acid a-methyl ester |
98045-03-5 | 98% | 5g |
$180 | 2024-08-03 | |
Enamine | EN300-256054-0.5g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid |
98045-03-5 | 95% | 0.5g |
$19.0 | 2024-06-19 | |
Enamine | EN300-256054-0.1g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid |
98045-03-5 | 95% | 0.1g |
$19.0 | 2024-06-19 |
Boc-Asp-OMe 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1R:CF3CONMeSiMe3, C:Pd(PPh3)4, S:CH2Cl2
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1R:RuO2, R:NaIO4, S:H2O, S:t-BuOH, 12 d, rt
1.2S:H2O, S:AcOEt, rt
1.2S:H2O, S:AcOEt, rt
リファレンス
- Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acidsTetrahedron Letters, 2008, 49(17), 2786-2788,
ごうせいかいろ 3
はんのうじょうけん
1.1R:K2CO3, S:Me2CO, 10 min, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
リファレンス
- Synthesis of triazole cages containing C3-symmetric α-cyclic tripeptide scaffoldTetrahedron Letters, 2014, 55(14), 2274-2276,
ごうせいかいろ 4
はんのうじょうけん
1.1C:9001-73-4, S:CH2Cl2
リファレンス
- Optimization of the papain-catalyzed esterification of amino acids by alcohols and diolsTetrahedron, 1989, 45(3), 741-8,
ごうせいかいろ 5
はんのうじょうけん
1.1R:NaHCO3, S:H2O, S:Dioxane, 0°C; 12 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
リファレンス
- Decarboxylative side-chain functionalization of aspartic/glutamic acids using two-molecule photoredox catalystsJournal of Organic Chemistry, 2022, 87(17), 11816-11825,
ごうせいかいろ 6
はんのうじょうけん
1.1R:KHCO3, S:DMF
2.1R:H2, C:Pd, S:THF
2.1R:H2, C:Pd, S:THF
リファレンス
- Stereoselective synthesis of (2S,4R)-2-amino-4-hydroxyadipic acid, the characteristic amino acid of theonellamide FSynlett, 1994, (2), 105-6,
ごうせいかいろ 7
はんのうじょうけん
1.1R:NaIO4, C:RuCl3, S:H2O, S:MeCN, S:AcOEt, 24 h, rt
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
リファレンス
- Synthesis of non-natural amino acids based on the ruthenium-catalyzed oxidation of a phenyl group to carboxylic acidSynthesis, 2005, (6), 933-938,
ごうせいかいろ 8
はんのうじょうけん
1.1S:MeOH, S:CH2Cl2, S:Me(CH2)4Me, 1 h, rt
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
リファレンス
- Zinc porphyrin tweezer in host-guest complexation: determination of absolute configurations of diamines, amino acids, and amino alcohols by circular dichroismJournal of the American Chemical Society, 1998, 120(24), 6185-6186,
ごうせいかいろ 9
はんのうじょうけん
1.1S:MeOH, S:Et2O, S:PhMe, 0°C; 20 min, 0°C
2.1R:H2, C:Pd, S:THF, 5 h, rt
2.1R:H2, C:Pd, S:THF, 5 h, rt
リファレンス
- Combined Lewis acid and Bronsted acid-mediated reactivity of glycosyl trichloroacetimidate donorsCarbohydrate Research, 2013, 382, 36-42,
ごうせいかいろ 10
はんのうじょうけん
1.1C:9001-73-4
リファレンス
- Papain catalyzed esterification in polar organic solventsBiotechnology Letters, 1989, 11(3), 173-6,
ごうせいかいろ 11
はんのうじょうけん
1.1R:Me3SiCl, S:MeOH, 0°C; 2 d, rt
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
リファレンス
- Synthesis and biological evaluation of a library of AGE-related amino acid triazole crosslinkersEuropean Journal of Organic Chemistry, 2020, 2020(33), 5368-5379,
ごうせいかいろ 12
はんのうじょうけん
1.1R:S:MeCN, 2 h, 28°C
リファレンス
- Applications of propargyl esters of amino acids in solution-phase peptide synthesisInternational Journal of Peptides, 2011, 854952, 10 pp.,
Boc-Asp-OMe Raw materials
- 2-{(tert-butoxy)carbonylamino}butanedioic acid
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propyn-1-yl) ester
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propen-1-yl) ester
- Di-tert-butyl dicarbonate
- 1-tert-butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate
- L-Aspartic acid
- L-Aspartic acid 4-benzyl ester
- Boc-Asp-OH
- (diazomethyl)trimethylsilane
- Boc-L-Homoserine
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid
- N-Boc-L-phenylalanine methyl ester
Boc-Asp-OMe Preparation Products
Boc-Asp-OMe 関連文献
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
98045-03-5 (Boc-Asp-OMe) 関連製品
- 73821-95-1((S)-2-((tert-Butoxycarbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid)
- 24277-39-2(Boc-Glu-OtBu)
- 59768-74-0(Boc-Asp(OMe)-OH)
- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)
- 55757-60-3(Boc-L-Lysine Methyl Ester)
- 62396-48-9((tert-Butoxycarbonyl)-D-aspartic acid)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 13726-67-5(Boc-Asp-OH)
- 41088-86-2(Boc-L-Homoserine)
- 73821-97-3(Boc-L-Glu(OcHx)-OH)
推奨される供給者
Amadis Chemical Company Limited
(CAS:98045-03-5)Boc-Asp-OMe

清らかである:99%
はかる:500g
価格 ($):679.0